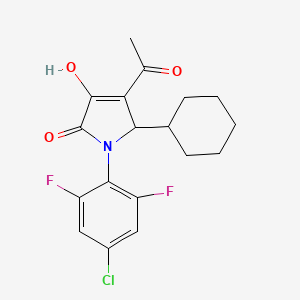
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one: is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrol-2-one core, substituted with acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves multiple steps, starting with the preparation of the pyrrol-2-one core. This is typically achieved through a cyclization reaction involving a suitable precursor. The subsequent introduction of the acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: The double bonds in the pyrrol-2-one ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Addition: Electrophiles like bromine, nucleophiles like Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while nucleophilic substitution of the chloro group could introduce various functional groups.
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it can be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
作用機序
The mechanism of action of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
類似化合物との比較
2H-Pyrrol-2-one derivatives: Compounds with similar pyrrol-2-one cores but different substituents.
Acetylated compounds: Molecules with acetyl groups attached to different cores.
Chloro-difluorophenyl compounds: Compounds featuring chloro and difluorophenyl groups attached to various cores.
Uniqueness: The uniqueness of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C18H18ClF2NO3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H18ClF2NO3/c1-9(23)14-15(10-5-3-2-4-6-10)22(18(25)17(14)24)16-12(20)7-11(19)8-13(16)21/h7-8,10,15,24H,2-6H2,1H3 |
InChIキー |
KSJQBXSADLVHFM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















